2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide 2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1052558-05-0
VCID: VC7392167
InChI: InChI=1S/C18H12BrClFN5O3/c19-9-1-4-11(5-2-9)26-17(28)15-16(18(26)29)25(24-23-15)8-14(27)22-10-3-6-13(21)12(20)7-10/h1-7,15-16H,8H2,(H,22,27)
SMILES: C1=CC(=CC=C1N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=C(C=C4)F)Cl)Br
Molecular Formula: C18H12BrClFN5O3
Molecular Weight: 480.68

2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide

CAS No.: 1052558-05-0

VCID: VC7392167

Molecular Formula: C18H12BrClFN5O3

Molecular Weight: 480.68

* For research use only. Not for human or veterinary use.

2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide - 1052558-05-0

Description

Synthesis Pathway

While specific synthesis details for this exact compound are unavailable in the provided sources, compounds with similar structures are typically synthesized via:

  • Cyclization Reactions: Formation of the pyrrolo-triazole scaffold through cyclization of hydrazine derivatives with dicarbonyl precursors.

  • Halogenation: Introduction of bromine, chlorine, or fluorine into aromatic rings using electrophilic substitution reactions.

  • Amide Coupling: Formation of the acetamide bond using reagents such as acyl chlorides or carbodiimides.

Potential Applications

Compounds with similar structural motifs have been explored for various applications:

  • Antimicrobial Activity: Pyrrolo-triazoles often exhibit antibacterial and antifungal properties due to their ability to disrupt microbial enzymes or DNA synthesis.

  • Anticancer Potential: Halogenated aromatic systems are known to enhance cytotoxicity against cancer cells by increasing cellular uptake and interaction with biomolecules.

  • Enzyme Inhibition: The presence of halogens and ketones suggests potential as enzyme inhibitors (e.g., proteases or kinases).

Analytical Characterization

Characterization of such compounds typically involves:

  • Spectroscopic Methods:

    • Infrared (IR) spectroscopy for functional group identification (e.g., C=O stretching).

    • Nuclear Magnetic Resonance (NMR) spectroscopy (1H^{1}H, 13C^{13}C) for structural elucidation.

  • Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.

  • Elemental Analysis: For empirical formula determination.

Biological Studies

Although specific biological data for this compound is not available in the provided sources, similar derivatives have been evaluated for:

  • Molecular docking studies to predict binding affinity to biological targets.

  • In vitro assays to determine cytotoxicity against cancer cell lines or antimicrobial efficacy.

Comparison with Related Compounds

PropertyThis CompoundRelated Compounds (e.g., triazoles)
Core StructurePyrrolo[3,4-d] triazoleTriazoles or thiadiazoles
SubstituentsBromophenyl and chloro-fluorophenyl groupsPhenyl or alkyl groups
Functional GroupsKetones and amideHydroxyls or sulfanyl groups
Potential ApplicationsAntimicrobial, anticancerBroad-spectrum enzyme inhibition

Future Directions

Further studies are needed to explore:

  • Optimization of synthesis routes for higher yields and purity.

  • Comprehensive biological screening to determine specific activity profiles.

  • Structure-activity relationship (SAR) studies to fine-tune pharmacological properties.

CAS No. 1052558-05-0
Product Name 2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide
Molecular Formula C18H12BrClFN5O3
Molecular Weight 480.68
IUPAC Name 2-[5-(4-bromophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-chloro-4-fluorophenyl)acetamide
Standard InChI InChI=1S/C18H12BrClFN5O3/c19-9-1-4-11(5-2-9)26-17(28)15-16(18(26)29)25(24-23-15)8-14(27)22-10-3-6-13(21)12(20)7-10/h1-7,15-16H,8H2,(H,22,27)
Standard InChIKey IJVBJITYFUUQGU-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=C(C=C4)F)Cl)Br
Solubility not available
PubChem Compound 16813703
Last Modified Aug 19 2023

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